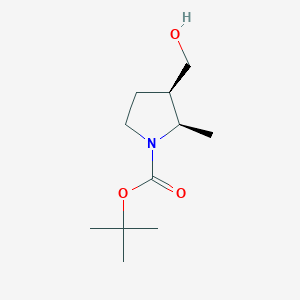sulfamoyl}-N-(3-nitrophenyl)benzamide CAS No. 899982-97-9](/img/structure/B2687021.png)
4-{[(furan-2-yl)methyl](methyl)sulfamoyl}-N-(3-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a furan-2-ylmethyl group, a methylsulfamoyl group, and a 3-nitrophenyl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Sulfamoylation: The intermediate is then reacted with a sulfonamide derivative to introduce the methylsulfamoyl group.
Coupling with 3-nitrophenylbenzamide: The final step involves coupling the sulfamoylated intermediate with 3-nitrophenylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-{(furan-2-yl)methylsulfamoyl}-N-(3-aminophenyl)benzamide.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and nitrophenyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-{(furan-2-yl)methylsulfamoyl}benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.
N-(3-nitrophenyl)-4-{(furan-2-yl)methylsulfamoyl}aniline: Similar structure but with an aniline group instead of the benzamide.
Uniqueness
4-{(furan-2-yl)methylsulfamoyl}-N-(3-nitrophenyl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
Propiedades
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-21(13-17-6-3-11-28-17)29(26,27)18-9-7-14(8-10-18)19(23)20-15-4-2-5-16(12-15)22(24)25/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIYCTIYPITVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,4-Dichlorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2686938.png)

![Tert-butyl 1-[4-(prop-2-enoylamino)benzoyl]piperidine-3-carboxylate](/img/structure/B2686941.png)


![N-(2,4-difluorophenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide](/img/structure/B2686945.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2686949.png)
![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2686952.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2686953.png)

![5-[(butan-2-yl)amino]-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2686956.png)
![2-cyano-N-(2,3-dichlorophenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2686957.png)

